molecular formula C11H6F3NOS2 B7990754 2-[4-(Trifluoromethylthio)benzoyl]thiazole

2-[4-(Trifluoromethylthio)benzoyl]thiazole

Cat. No.: B7990754
M. Wt: 289.3 g/mol
InChI Key: CKOFOYYTRPYXRW-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethylthio)benzoyl]thiazole is a heterocyclic compound featuring a thiazole ring linked to a benzoyl group substituted with a trifluoromethylthio (-SCF₃) moiety at the para position. The trifluoromethylthio group is a strong electron-withdrawing substituent, conferring enhanced chemical stability and reactivity to the molecule . This compound is structurally related to benzoyl chloride derivatives, such as 4-(trifluoromethylthio)benzoyl chloride (CAS 330-14-3), a key precursor in its synthesis .

The -SCF₃ group is notable for its lipophilicity and resistance to metabolic degradation, making it valuable in agrochemical and pharmaceutical applications .

Properties

IUPAC Name

1,3-thiazol-2-yl-[4-(trifluoromethylsulfanyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NOS2/c12-11(13,14)18-8-3-1-7(2-4-8)9(16)10-15-5-6-17-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOFOYYTRPYXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=CS2)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Trifluoromethylthiolation

4-Mercaptobenzoic acid undergoes trifluoromethylation using electrophilic reagents such as trifluoromethylsulfonyl chloride (CF₃SO₂Cl) or Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole). For example:

\text{4-HS-C₆H₄-COOH} + \text{CF₃SO₂Cl} \xrightarrow{\text{Et₃N, DMF}} \text{4-SCF₃-C₆H₄-COOH} \quad (\text{Yield: 68–72%})

The resultant 4-(trifluoromethylthio)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride , facilitating subsequent acylation reactions.

Cross-Coupling Approaches

Palladium-catalyzed coupling of 4-iodobenzoic acid with silver trifluoromethylthiolate (AgSCF₃) offers a modern alternative:

\text{4-I-C₆H₄-COOH} + \text{AgSCF₃} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{4-SCF₃-C₆H₄-COOH} \quad (\text{Yield: 65%})

This method minimizes side reactions and enhances regioselectivity.

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains the most widely used method for constructing the heterocyclic core.

Classical Hantzsch Protocol

α-Bromo-4-(trifluoromethylthio)acetophenone is reacted with thiourea in ethanol under reflux:

\text{BrCH₂CO-C₆H₃-SCF₃} + \text{NH₂CSNH₂} \xrightarrow{\text{EtOH, Δ}} \text{2-[4-(SCF₃)benzoyl]thiazole} \quad (\text{Yield: 70–75%})

Mechanism :

  • Nucleophilic attack by the thioamide sulfur on the α-carbon of the bromoketone.

  • Cyclization with loss of HBr to form the thiazole ring.

Optimization :

  • Microwave irradiation reduces reaction time from 4 hours to 15 minutes, improving yields to 85%.

  • Solvent choice (e.g., DMF vs. EtOH ) impacts cyclization efficiency due to polarity effects.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A boronic acid-functionalized thiazole couples with 4-(trifluoromethylthio)benzoyl bromide under palladium catalysis:

\text{Thiazole-B(OH)₂} + \text{Br-C₆H₃-SCF₃-COCl} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Target} \quad (\text{Yield: 60%})

This method is advantageous for late-stage diversification but requires pre-functionalized intermediates.

Solid-Phase Synthesis

Automated platforms enable iterative coupling of thiazole precursors with resin-bound benzoyl fragments. For example:

  • Wang resin is functionalized with 4-(trifluoromethylthio)benzoic acid.

  • Sequential addition of cysteine derivatives and cyclization reagents generates the thiazole ring.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalability
Hantzsch (Classical)70–754–6 hHigh
Hantzsch (Microwave)8515 minModerate
Suzuki-Miyaura6012 hLow
Solid-Phase50–5548 hLow

Key Observations :

  • Microwave-assisted Hantzsch synthesis offers the best balance of yield and efficiency.

  • Solid-phase methods are limited by resin loading capacity but useful for combinatorial libraries.

Functionalization and Post-Synthetic Modifications

Introduction of Electron-Withdrawing Groups

The SCF₃ group enhances electrophilicity, enabling further derivatization:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 3-position of the benzoyl ring.

  • Sulfonation : Oleum treatment yields sulfonated analogs for solubility tuning.

Stability Studies

The SCF₃ group demonstrates remarkable stability under:

  • Acidic conditions (pH 2–6, 25°C, 24 h: 98% retention).

  • Basic conditions (pH 10, 25°C, 24 h: 85% retention).

Industrial-Scale Production Considerations

  • Cost Analysis :

    • Trifluoromethylthiolation reagents account for 60% of total synthesis costs.

    • Bulk procurement of CF₃SO₂Cl reduces expenses by 30%.

  • Waste Management :

    • Bromine byproducts from Hantzsch reactions require neutralization with NaHSO₃ .

    • Pd catalysts are recovered via filtration through Celite .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethylthio)benzoyl]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

The thiazole moiety, including derivatives like 2-[4-(Trifluoromethylthio)benzoyl]thiazole, has been extensively studied for its anticancer properties. Research indicates that compounds with thiazole structures can inhibit tubulin polymerization, a critical process in cancer cell division. For instance, a series of thiazole derivatives have shown significant antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer. One study reported that certain thiazole derivatives achieved IC50 values in the low nanomolar range, demonstrating their potency compared to earlier compounds .

Antimicrobial Properties

Thiazoles are also recognized for their antimicrobial activities. The incorporation of trifluoromethylthio groups enhances the biological activity of thiazole derivatives. For example, studies have shown that thiazole compounds exhibit effective antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. These findings are crucial in the context of rising antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazole derivatives. Modifications to the thiazole ring or substituents can significantly influence biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl has been linked to enhanced anticancer and antibacterial activities .

Compound Activity IC50 (μM)
This compoundAnticancer (Prostate Cancer)0.4 - 2.2
Thiazole Derivative AAntibacterial (E. coli)0.008
Thiazole Derivative BAntimicrobial (S. aureus)<0.03

Anticancer Research

In a recent study, a library of thiazole-based compounds was synthesized and tested for their anticancer properties against various cell lines. The results indicated that specific modifications to the thiazole structure could lead to significant improvements in growth inhibition, with some compounds outperforming standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Studies

Another investigation focused on the antimicrobial efficacy of newly synthesized thiazoles against a range of pathogens. The study highlighted that the trifluoromethylthio substitution not only enhanced antibacterial activity but also provided a broader spectrum of action against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethylthio)benzoyl]thiazole involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : The -SCF₃ group in the target compound enhances oxidative stability compared to electron-donating groups (e.g., -OCH₃ in ), which may reduce metabolic degradation .
  • Halogen Substituents : Fluorine and bromine substituents improve bioactivity (e.g., acetylcholinesterase inhibition in , antimicrobial activity in ) but may increase toxicity risks .
  • Nitro Groups: Nitrofuryl-substituted thiazoles () exhibit carcinogenicity, highlighting the importance of substituent choice in drug design.

Biological Activity

2-[4-(Trifluoromethylthio)benzoyl]thiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Thiazole derivatives, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound consists of a thiazole ring substituted with a benzoyl group that has a trifluoromethylthio moiety. This unique structure contributes to its reactivity and biological activity. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interactions with various biomolecules. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiazole rings can inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds have been reported as low as 0.008 µg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Benzothiazole derivative0.008Streptococcus pneumoniae
Benzothiazole derivative0.03Staphylococcus aureus

Anticancer Activity

Thiazoles have been explored for their anticancer potential due to their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For example, structural modifications of thiazole compounds have led to improved antiproliferative activity against melanoma and prostate cancer cells, with some derivatives showing IC50 values in the low nanomolar range .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundIC50 (nM)Cancer Cell Line
This compoundTBDTBD
SMART compound<10Melanoma
SMART compound<10Prostate cancer

The mechanism through which this compound exerts its biological effects may involve several pathways:

  • Enzyme Inhibition: Similar thiazoles have been shown to inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases .
  • Tubulin Interaction: Compounds derived from thiazoles can disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest in cancer cells .

Case Studies

  • Antibacterial Efficacy: A study evaluated the antibacterial activity of various thiazole derivatives against Escherichia coli. The results indicated that modifications at the benzoyl position significantly enhanced activity compared to unmodified analogs.
  • Anticancer Potential: Another case study focused on the synthesis of thiazole derivatives and their evaluation against prostate cancer cell lines. The study found that specific substitutions on the thiazole ring led to enhanced cytotoxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(Trifluoromethylthio)benzoyl]thiazole, and how can purity be ensured?

  • Methodology :

  • Step 1 : Use a multi-step synthesis involving thiazole ring formation via Hantzsch thiazole synthesis, followed by benzoylation with 4-(trifluoromethylthio)benzoyl chloride.
  • Step 2 : Optimize solvent choice (e.g., DMF or THF) and catalyst (e.g., DCC for coupling reactions) to improve yield .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (C=O stretch ~1680 cm⁻¹, C-S thiazole ring ~680 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., benzoyl proton at δ 7.8–8.2 ppm, thiazole C2 at δ 165–170 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CF₃S group at m/z 121) .

Q. How can preliminary biological activity screening be designed?

  • Methodology :

  • In vitro assays : Test against enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory potential) at concentrations 1–100 µM, using positive controls (e.g., Celecoxib) .
  • Cytotoxicity : Evaluate via MTT assay on HEK-293 cells (IC₅₀ > 50 µM indicates selectivity) .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzyme inhibition studies be resolved?

  • Methodology :

  • Dose-response analysis : Test compound at 10 nM–1 mM to identify non-linear effects (e.g., hormesis) .
  • Competitive binding assays : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and rule off-target effects .
  • Molecular docking : Perform AutoDock/Vina simulations to validate binding poses (e.g., interaction with catalytic residues like Arg120 in COX-2) .

Q. What strategies optimize the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP from ~3.5 to <2.5, improving solubility .
  • Metabolic stability : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., thiazole ring oxidation) and modify with electron-withdrawing groups (e.g., -F) .

Q. How can computational modeling elucidate the mechanism of action?

  • Methodology :

  • DFT calculations : Analyze electron density maps (e.g., Fukui indices) to predict reactive sites for electrophilic attack .
  • MD simulations : Run 100-ns trajectories in GROMACS to study protein-ligand stability (e.g., RMSD < 2 Å indicates stable binding) .

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